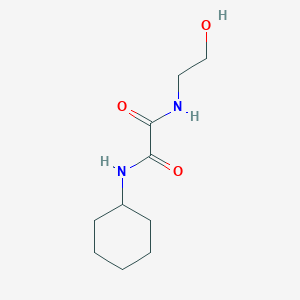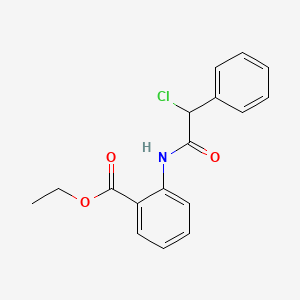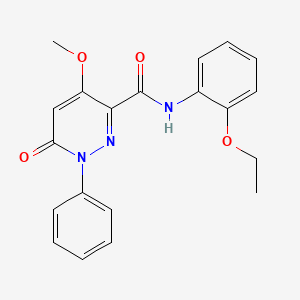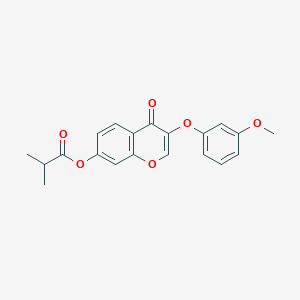![molecular formula C24H21ClN4O3S B3010262 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923122-07-0](/img/structure/B3010262.png)
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. This is inferred from the presence of a thieno[3,2-d]pyrimidine core, which is a common scaffold in medicinal chemistry, often used in the design of protein kinase inhibitors . The molecule also contains a piperazine unit, which is a feature that can impart favorable pharmacokinetic properties and is frequently found in drug molecules .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives has been reported to start from mercaptoacetic acid, leading to 4-chlorothieno[3,2-d]pyrimidine through a series of esterification, ring closure condensations, and substitution reactions . Piperazine units are often introduced into such molecules through subsequent reactions with piperazine derivatives in suitable solvents like DMF . Other related synthetic approaches for piperazine-containing compounds involve the use of N-acyliminium ion chemistry, which allows for the introduction of various side chains onto the piperazine ring .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features a piperazine ring, which can adopt different conformations and participate in hydrogen bonding. For instance, studies on 1,4-piperazine-2,5-diones have shown that these compounds can form polymorphic crystalline forms with different hydrogen-bonding networks, as determined by single-crystal X-ray analysis . Such structural analyses are crucial for understanding the potential binding modes of these compounds to biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperazine-containing compounds can be quite diverse. For example, the Dieckmann cyclization route has been used to form piperazine-2,5-diones, which involves the closure of a methylene group onto a carbonyl group to form the piperazine ring . The presence of a piperazine unit in a molecule can also influence its reactivity with other functional groups, potentially leading to a variety of chemical transformations that can be exploited in drug synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives and thieno[3,2-d]pyrimidine compounds are influenced by their molecular structure. For instance, the presence of different substituents on the piperazine ring can affect the molecule's lipophilicity, solubility, and overall pharmacokinetic profile . Additionally, the polymorphism observed in related compounds suggests that the solid-state form can influence the compound's stability and solubility, which are important factors in drug development .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in the synthesis of various heterocyclic compounds. For instance, Elneairy (2010) demonstrated its use in creating pyridine-2(1H)-thione and other fused nitrogen/sulfur heterocyclic derivatives, signifying its importance in heterocyclic chemistry (Elneairy, 2010).
Anticancer Agent Synthesis
This compound has been explored in the design and synthesis of anticancer agents. Min (2012) highlighted its incorporation in thieno[3,2-d]pyrimidines with a piperazine unit, inspired by protein tyrosine kinase inhibitors, indicating its potential in cancer therapy (Min, 2012).
Thienopyrimidine Synthesis
Pokhodylo et al. (2010) focused on novel transformations in thienopyrimidine synthesis, underscoring the versatility of this compound in creating various thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are important in medicinal chemistry (Pokhodylo et al., 2010).
Antimicrobial Activity
Hafez et al. (2016) investigated this compound in synthesizing new thieno[3,2-d]pyrimidines with antimicrobial properties. Their research suggests its utility in developing novel antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
P2X7 Receptor Antagonists
Park et al. (2015) explored its applications in creating pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists, highlighting its potential in anti-inflammatory drug development (Park et al., 2015).
Enzyme Inhibitor Optimization
Wang et al. (2021) utilized an in silico structure-guided optimization approach with this compound for developing potent Protoporphyrinogen IX Oxidase inhibitors, an essential target in herbicide discovery (Wang et al., 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in regulating the concentration of dopamine in the synaptic cleft by reuptaking dopamine back into the presynaptic neuron.
Mode of Action
This compound acts as a highly potent dopamine reuptake inhibitor . It binds to the dopamine transporter, preventing the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This leads to prolonged and enhanced dopaminergic signaling.
Eigenschaften
IUPAC Name |
3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c25-18-2-1-3-19(14-18)27-9-11-28(12-10-27)22(30)17-6-4-16(5-7-17)15-29-23(31)21-20(8-13-33-21)26-24(29)32/h1-8,13-14H,9-12,15H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEKKDQGODZYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

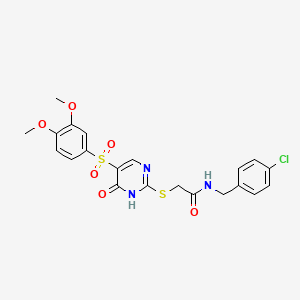
![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)
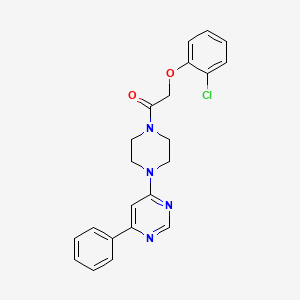

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3010187.png)
![Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B3010190.png)
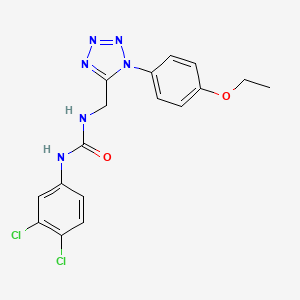
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate](/img/structure/B3010194.png)

